Weak Alkaline Phosphatase Inhibition: A Clear Distinction from Potent Nitrobenzyl-Pyridine CYP Inhibitors
4-Nitrobenzyl 2-pyridinecarboxylate exhibits very weak inhibition of human placental alkaline phosphatase with an IC50 of 620,000 nM (620 μM). This contrasts sharply with the potent CYP2B6 inhibition (IC50 < 1 μM) observed for the structurally distinct 4-(4-nitrobenzyl)pyridine, underscoring that the ester functionality and substitution pattern dramatically alter biological activity [1][2].
| Evidence Dimension | Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 620,000 nM |
| Comparator Or Baseline | 4-(4-Nitrobenzyl)pyridine: IC50 < 1,000 nM (CYP2B6) |
| Quantified Difference | >620-fold difference in potency, but on different enzymes; highlights divergent activity profiles. |
| Conditions | Target: Human placental alkaline phosphatase, 10 mM p-nitrophenyl phosphate substrate. Comparator: CYP2B6 enzyme. |
Why This Matters
This data confirms that 4-nitrobenzyl 2-pyridinecarboxylate is not a potent enzyme inhibitor in this class, which is crucial for applications where off-target enzyme inhibition is undesirable, such as in the development of inert prodrug linkers or synthetic intermediates.
- [1] BindingDB. (2013). BDBM50404875 (CHEMBL349966) - Affinity Data for Human Placental Alkaline Phosphatase. View Source
- [2] Korhonen, L. E., et al. (2007). New potent and selective cytochrome P450 2B6 (CYP2B6) inhibitors based on three-dimensional quantitative structure-activity relationship (3D-QSAR) analysis. British Journal of Pharmacology, 150(7), 932-942. View Source
